molecular formula C14H13ClO B8031564 2-(Benzyloxy)-1-chloro-3-methylbenzene CAS No. 500149-91-7

2-(Benzyloxy)-1-chloro-3-methylbenzene

Cat. No.: B8031564
CAS No.: 500149-91-7
M. Wt: 232.70 g/mol
InChI Key: ONXYOXBUHWPFDU-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-chloro-3-methylbenzene is an organic compound with the molecular formula C14H13ClO. It is a derivative of benzene, featuring a benzyloxy group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-chloro-3-methylbenzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methylphenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-chloro-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the chlorine atom can produce 2-(benzyloxy)-3-methylbenzene.

    Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-chloro-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-chloro-3-methylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-chlorobenzene: Lacks the methyl group, which can affect its reactivity and physical properties.

    2-(Benzyloxy)-3-methylbenzene: Lacks the chlorine atom, leading to different chemical behavior.

    1-Chloro-3-methylbenzene: Lacks the benzyloxy group, resulting in distinct reactivity patterns.

Uniqueness

2-(Benzyloxy)-1-chloro-3-methylbenzene is unique due to the presence of both the benzyloxy and chlorine substituents on the benzene ring. This combination of functional groups imparts specific reactivity and properties that are valuable in various chemical transformations and applications.

Properties

IUPAC Name

1-chloro-3-methyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXYOXBUHWPFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50790247
Record name 2-(Benzyloxy)-1-chloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50790247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500149-91-7
Record name 2-(Benzyloxy)-1-chloro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50790247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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